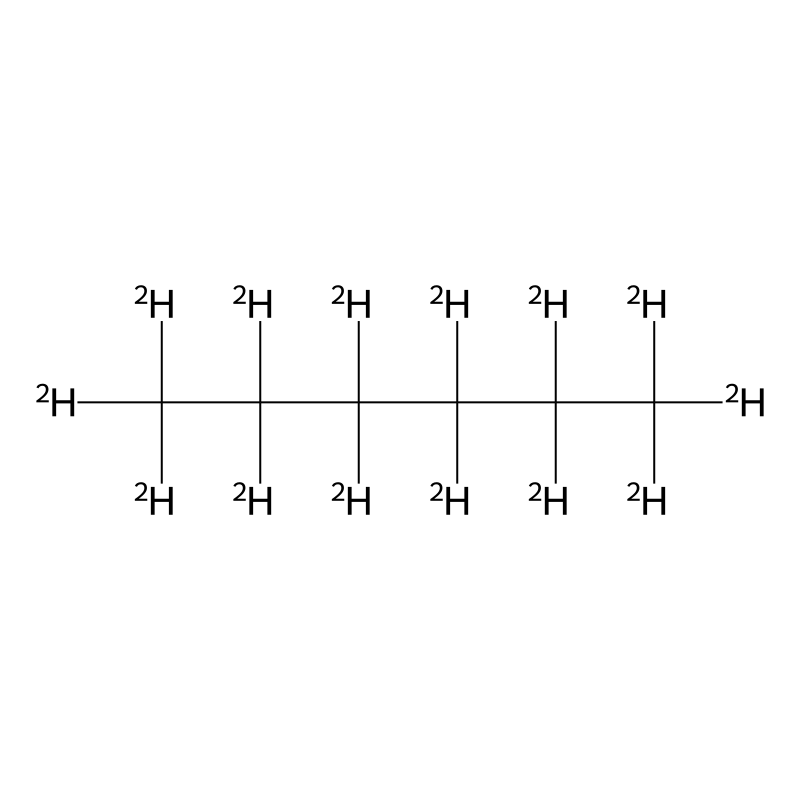

Hexane-d14

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Solvent for NMR Spectroscopy:

- Deuterium Enrichment: Hexane-d14 is enriched with deuterium (D), an isotope of hydrogen with a neutron in its nucleus. This enrichment offers a crucial advantage in NMR. Since regular protons in hydrogen (H) have a magnetic moment that can interfere with the signals of interest in the sample, deuterium lacks this active magnetic moment, effectively "disappearing" in the NMR spectrum. This leads to a cleaner background signal, allowing researchers to focus on the desired peaks from the sample molecules.

- Solubility: Hexane-d14 is a non-polar solvent with good solubility for a wide range of organic compounds, making it a versatile choice for NMR analysis of various biomolecules, pharmaceuticals, polymers, and other organic materials.

Internal Standard for NMR Spectroscopy:

- Chemical Shift Reference: Hexane-d14 can serve as an internal standard in NMR experiments. The well-defined chemical shifts of its proton and carbon nuclei provide a reference point for accurately calibrating the chemical shifts of the sample molecules. This ensures consistent and reliable interpretation of the NMR data.

Reference Material for Calibration:

- NMR Instrument Calibration: Hexane-d14 is often used as a reference material for calibrating NMR instruments. Its known spectral characteristics allow researchers to verify the instrument's performance and ensure the accuracy of the obtained NMR data [].

Inert Reaction Solvent:

- Deuterium Labeling Studies: Hexane-d14 can be used as a solvent in reactions involving deuterium labeling. Researchers leverage its inert nature to conduct experiments where specific positions in a molecule are replaced with deuterium atoms for further analysis using techniques like NMR [].

Safety Considerations:

It's important to remember that Hexane-d14 is a flammable liquid and can be harmful upon inhalation or skin contact. Always adhere to proper safety protocols when handling this solvent, including using appropriate personal protective equipment and working in a well-ventilated environment [].

Hexane-d14 is a deuterated form of hexane, an organic compound classified as a straight-chain alkane with the molecular formula C6H14, where all hydrogen atoms are replaced by deuterium atoms. This results in a molecular formula of C6D14. Hexane-d14 is colorless and odorless, similar to its non-deuterated counterpart, and is primarily utilized in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that help in distinguishing signals from other compounds.

Hexane-d14's primary mechanism of action lies in its ability to dissolve organic compounds without interfering with their structures. This makes it a suitable solvent for NMR spectroscopy. The deuterium substitution minimizes interference from the solvent's own hydrogen signals in the NMR spectrum, allowing for clearer observation of the analyte's signals [].

- Combustion Reaction: Like regular hexane, hexane-d14 readily undergoes combustion to produce carbon dioxide and water. The general reaction can be represented as follows:

- Substitution Reactions: Hexane-d14 can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups. This property is particularly useful in labeling studies in organic chemistry .

Hexane-d14 can be synthesized through various methods:

- Deuteration of Hexane: This involves the reaction of regular hexane with deuterated reagents such as deuterated lithium aluminum hydride or deuterated sulfuric acid. These reactions replace hydrogen atoms with deuterium atoms.

- Fractional Distillation: Another method involves the fractional distillation of mixtures containing deuterated hydrocarbons to isolate hexane-d14.

These synthesis methods ensure that the final product retains its chemical integrity while providing the necessary isotopic labeling for research applications.

Hexane-d14 serves several important roles in scientific research:

- Nuclear Magnetic Resonance Spectroscopy: Its primary application lies in NMR spectroscopy, where it acts as a solvent for samples that need to be analyzed without interfering with the signals being studied.

- Isotope Labeling: It is used in studies involving isotope labeling for tracking chemical pathways and understanding reaction mechanisms.

- Extraction Processes: Similar to regular hexane, it can also be used in extraction processes, particularly in laboratories where non-polar solvents are required without introducing hydrogen signals that could complicate analysis .

Hexane-d14 shares similarities with several other aliphatic hydrocarbons and their deuterated forms. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Hexane | C6H14 | Commonly used non-polar solvent; neurotoxic risk |

| Heptane | C7H16 | One carbon longer than hexane; used in fuel blends |

| Octane | C8H18 | Higher boiling point; significant in octane rating |

| Pentane | C5H12 | One carbon shorter; often used as a reference standard |

| Hexane-d12 | C6H12 | Less common deuterated form; fewer deuterium substitutions |

Hexane-d14's primary uniqueness lies in its isotopic labeling capabilities, making it particularly valuable for NMR applications compared to its non-deuterated counterparts and other alkanes .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard